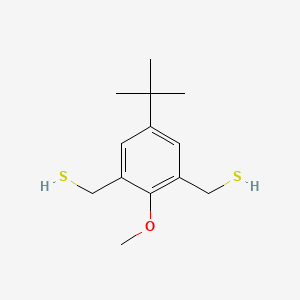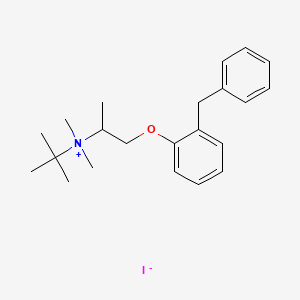
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound features a benzylphenoxy group, which can influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide typically involves the reaction of (2-Benzylphenoxy)methyl chloride with tert-butyldimethylamine in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium chloride (NaCl).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Hydroxide or chloride derivatives.
Aplicaciones Científicas De Investigación
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and fabric softeners.
Mecanismo De Acción
The mechanism of action of (1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This disruption is facilitated by the hydrophobic benzylphenoxy group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and disinfectant.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and disinfectants.
Uniqueness
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide is unique due to its specific structure, which combines a benzylphenoxy group with a quaternary ammonium center. This structure enhances its ability to interact with lipid bilayers, making it particularly effective as an antimicrobial agent .
Propiedades
Número CAS |
7347-88-8 |
|---|---|
Fórmula molecular |
C22H32INO |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
1-(2-benzylphenoxy)propan-2-yl-tert-butyl-dimethylazanium;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-18(23(5,6)22(2,3)4)17-24-21-15-11-10-14-20(21)16-19-12-8-7-9-13-19;/h7-15,18H,16-17H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
JGTIQHSADBVJKY-UHFFFAOYSA-M |
SMILES canónico |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)[N+](C)(C)C(C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


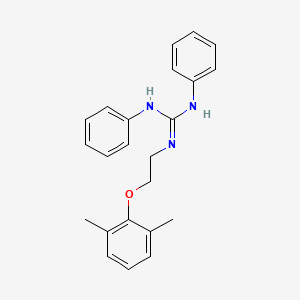
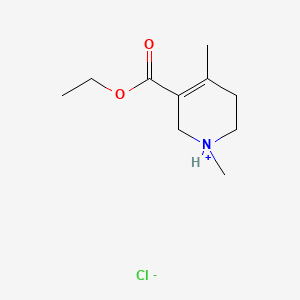
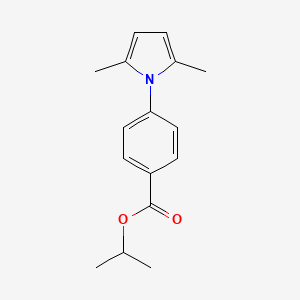
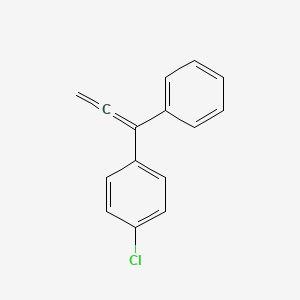
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
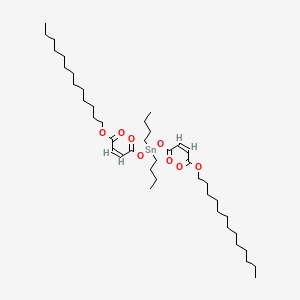
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
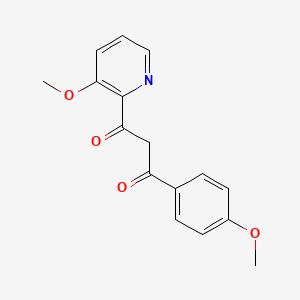
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
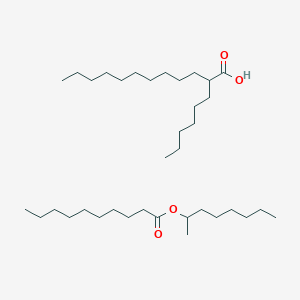
![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
